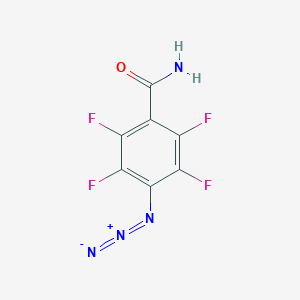

4-Azido-2,3,5,6-tetrafluorobenzamide

Overview

Description

4-Azido-2,3,5,6-tetrafluorobenzamide is a chemical compound with the molecular formula C7H2F4N4O. It is characterized by the presence of an azido group (-N3) and four fluorine atoms attached to a benzamide core. This compound is known for its reactivity and is used in various scientific research applications, particularly in the fields of chemistry and biology.

Mechanism of Action

Target of Action

The primary target of 4-Azido-2,3,5,6-tetrafluorobenzamide is biological receptors . These receptors play a crucial role in various biological processes, including signal transduction, cellular communication, and regulation of cellular functions .

Mode of Action

This compound interacts with its targets through a process known as photoaffinity labeling . This involves the use of light to create a covalent bond between the compound and its target, allowing for the precise identification and study of the target .

Biochemical Pathways

Given its role as a photoaffinity labeling agent, it can be inferred that it may affect pathways related to the function of the biological receptors it targets .

Result of Action

The result of this compound’s action is the labeling of biological receptors, which allows for their identification and study . This can provide valuable insights into the function of these receptors and their role in various biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, light is required for the photoaffinity labeling process . Additionally, the compound is light-sensitive and should be stored in a freezer , indicating that its stability and efficacy can be affected by factors such as light exposure and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzamide typically involves the introduction of the azido group to a tetrafluorobenzamide precursor. One common method involves the reaction of 2,3,5,6-tetrafluorobenzamide with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Azido-2,3,5,6-tetrafluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Photochemical Reactions: The compound can undergo photochemical reactions where the azido group forms reactive nitrene intermediates upon exposure to UV light.

Common Reagents and Conditions

Sodium Azide (NaN3): Used for introducing the azido group.

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Common solvents for the reactions.

UV Light: Used in photochemical reactions to generate nitrene intermediates.

Major Products Formed

Triazoles: Formed through cycloaddition reactions.

Amines and Amides: Formed through substitution reactions.

Scientific Research Applications

4-Azido-2,3,5,6-tetrafluorobenzamide is utilized in various scientific research applications:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

Biology: Employed in photoaffinity labeling to study protein interactions and functions.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

Industry: Used in the development of advanced materials, such as polymer thin films and electronic devices.

Comparison with Similar Compounds

Similar Compounds

4-Azido-2,3,5,6-tetrafluorobenzoic Acid: Similar structure but with a carboxylic acid group instead of an amide.

2,3,5,6-Tetrafluoro-4-nitrobenzamide: Contains a nitro group instead of an azido group.

2,3,5,6-Tetrafluorobenzamide: Lacks the azido group.

Uniqueness

4-Azido-2,3,5,6-tetrafluorobenzamide is unique due to its combination of the azido group and tetrafluorinated benzamide core. This combination imparts high reactivity and specificity in chemical reactions, making it a valuable tool in various research applications.

Properties

IUPAC Name |

4-azido-2,3,5,6-tetrafluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N4O/c8-2-1(7(12)16)3(9)5(11)6(4(2)10)14-15-13/h(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAAAVAALQAHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404318 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122616-98-2 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

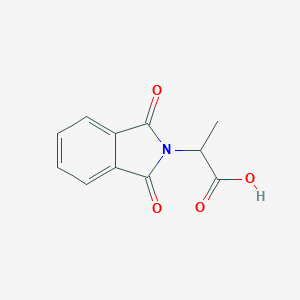

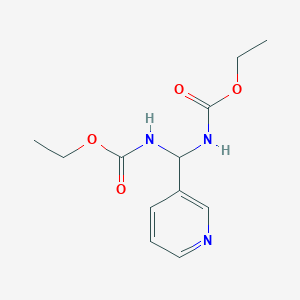

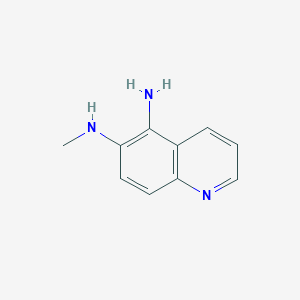

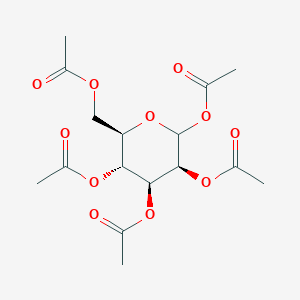

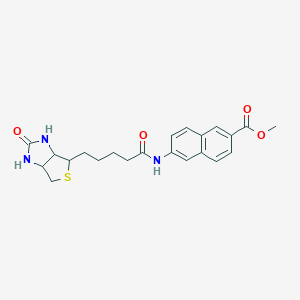

Feasible Synthetic Routes

Q1: What makes 4-Azido-2,3,5,6-tetrafluorobenzamide useful in surface modification?

A1: this compound contains two distinct reactive groups that make it ideal for surface modifications, particularly in grafting applications. [] It features an azide group capable of undergoing photochemical reactions, and a trimethoxysilylpropyl group that can react with hydroxyl groups. This dual functionality allows it to act as a bridge, linking materials with different properties. For instance, it can attach to hydroxyl groups on a silicon oxide surface through the trimethoxysilylpropyl group. The azide group can then be activated with UV light to covalently bind to target molecules like antibacterial furanones. [] This approach allows for controlled surface functionalization with diverse applications in material science.

Q2: How can the surface density of molecules immobilized using this compound be controlled?

A2: Research suggests that the concentration of this compound used during surface functionalization directly influences the density of immobilized molecules. [] Higher concentrations lead to a denser monolayer of the compound on the surface, resulting in a higher density of available azide groups for subsequent molecule attachment. This control over surface density is crucial for tailoring material properties and achieving desired functionalities.

Q3: Beyond surface modification, what other applications does this compound have in scientific research?

A3: this compound is valuable for studying the properties of singlet nitrenes, reactive intermediates in organic chemistry. [] Upon UV irradiation, the compound decomposes to generate a singlet nitrene. This reactive species can be trapped with pyridine to form a stable ylide, allowing researchers to investigate the kinetics and mechanisms of singlet nitrene reactions. This information is critical for understanding photochemical processes and developing novel reactions involving these reactive intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.